2,2,5-Trimethylcyclohept-4-en-1-amine
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Overview
Description
2,2,5-Trimethylcyclohept-4-en-1-amine is a chemical compound with the molecular formula C10H19N. It is a derivative of cycloheptene, featuring three methyl groups and an amine group attached to the cycloheptene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethylcyclohept-4-en-1-amine can be achieved through several methods. One notable method involves the intramolecular electrophilic cyclization of an allylic carbocation with a trimethylsilyl enol ether. This reaction is typically carried out by reducing the corresponding α-bromo ketone with zinc dust in the presence of trimethylsilyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethylcyclohept-4-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various ketones, aldehydes, and substituted amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,5-Trimethylcyclohept-4-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethylcyclohept-4-en-1-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound’s unique structure allows it to participate in specific chemical reactions, leading to the formation of biologically active derivatives.
Comparison with Similar Compounds
Similar Compounds
2,2,5-Trimethylcyclohept-4-en-1-one: A ketone derivative with similar structural features.
2,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with different functional groups but similar reactivity.
Uniqueness
2,2,5-Trimethylcyclohept-4-en-1-amine is unique due to its specific arrangement of methyl and amine groups on the cycloheptene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
159822-93-2 |
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Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2,2,5-trimethylcyclohept-4-en-1-amine |
InChI |
InChI=1S/C10H19N/c1-8-4-5-9(11)10(2,3)7-6-8/h6,9H,4-5,7,11H2,1-3H3 |
InChI Key |
GWRQITXCHDVKEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C(CC1)N)(C)C |
Origin of Product |
United States |
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